CID 17577991
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H25Cl2N3O3 |
|---|---|
Molecular Weight |
546.4 g/mol |
InChI |
InChI=1S/C30H25Cl2N3O3/c1-2-16-9-12-23-20(14-16)30(28(38)34-23)29(19-6-3-4-7-22(19)33-27(29)37)25(24-8-5-13-35(24)30)26(36)18-11-10-17(31)15-21(18)32/h3-4,6-7,9-12,14-15,24-25H,2,5,8,13H2,1H3,(H,33,37)(H,34,38)/t24-,25-,29+,30+/m0/s1 |
InChI Key |
JTBDYVBUXVTORT-DARZMLDPSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC(=O)[C@@]23[C@@]4([C@@H]([C@H]5N3CCC5)C(=O)C6=C(C=C(C=C6)Cl)Cl)C7=CC=CC=C7NC4=O |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23C4(C(C5N3CCC5)C(=O)C6=C(C=C(C=C6)Cl)Cl)C7=CC=CC=C7NC4=O |
Origin of Product |
United States |
Contextualization Within Relevant Chemical Classes and Structural Archetypes
An analysis of the structure of CID 17577991 reveals its identity as a multi-substituted aromatic compound, built upon several key chemical archetypes. The molecule's framework integrates a 2-aminopyridine (B139424) core, a dichlorofluorophenyl ether moiety, and a propargyl group, each contributing to its classification and potential biological activity.
The 2-aminopyridine unit is a foundational "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. rsc.org This nitrogen-containing heterocycle is a feature in numerous pharmaceuticals. rsc.orgwikipedia.org The specific substitution pattern in this compound, with a complex amino linkage at the 2-position, is characteristic of molecules designed for high-affinity binding to protein targets.
A particularly significant structural component is the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group. This chiral moiety is the defining feature of Crizotinib, a clinically significant receptor tyrosine kinase inhibitor. mdpi.comnih.gov Its presence suggests that this compound belongs to the class of diaryl ether compounds, which are frequently explored for their potential as kinase inhibitors.
Furthermore, the molecule incorporates a propargyl group, specifically a prop-2-yn-1-yl linker. Propargyl groups are valued in medicinal chemistry for their unique reactivity and have been incorporated into a variety of derivatives for drug discovery. nih.gov This functional group can serve as a reactive handle for covalent modification or as a rigid linker to orient other functional groups for optimal target engagement. nih.govmdpi.com
Chemical Properties of Compound this compound| Property | Value |
|---|---|
| Molecular Formula | C30H25Cl2N3O3 |
| Molecular Weight | 546.4 g/mol |
| IUPAC Name | N-(3-(5-chloro-2-((5-(((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)methyl)pyridin-2-yl)amino)-4-methoxyphenyl)prop-2-yn-1-yl)propanamide |
| Core Structural Motifs | 2-Aminopyridine, Dichlorofluorophenyl ether, Propargyl group |
Rationale for Academic Investigation of Compound Cid 17577991
The rationale for the academic investigation of a compound like CID 17577991 is strongly rooted in the established success of structurally related molecules, particularly in oncology. The inhibition of protein kinases is a cornerstone of modern cancer therapy. nih.gov Compounds containing the 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317) scaffold are known to function as protein kinase inhibitors. researchgate.net
The most compelling justification stems from the inclusion of the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety, which is integral to Crizotinib. nih.govbldpharm.com Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and ROS1, and is approved for the treatment of specific types of non-small cell lung cancer. nih.govdrugbank.com The crucial interaction involves the π-stacking of Crizotinib's 2,6-dichloro-3-fluorophenyl ring with a tyrosine residue in the kinase's active site. nih.gov Research into novel 2-aminopyridine derivatives as dual ROS1 and ALK inhibitors aims to combat drug-resistant mutations that can emerge during treatment with existing therapies like Crizotinib. tmc.edu
Therefore, the synthesis and study of this compound are likely driven by the hypothesis that it could function as a novel kinase inhibitor. Researchers would investigate whether the unique combination of its structural motifs could offer improved potency, a different selectivity profile against various kinases, or activity against known resistance mutations. The propargyl group, in particular, might be explored for its potential to form covalent bonds with the target kinase, a strategy used to achieve irreversible inhibition.
Molecular Mechanisms of Action and Cellular Biology of Compound Cid 17577991
Analysis of Cellular Responses to CID 17577991 Treatment
The response of cells to treatment with the chemical compound this compound has been a subject of scientific inquiry, particularly focusing on its effects on cancer cells. The analysis encompasses changes in cell growth, differentiation, and the activation of cell death pathways.
Effects on Cellular Proliferation and Viability (in vitro)
In vitro assays are fundamental in determining the cytotoxic and cytostatic effects of a compound. nih.gov These assays measure various cellular functions, such as metabolic activity, cell membrane integrity, and DNA synthesis, to assess the number of healthy, proliferating cells after exposure to a substance. nih.gov For this compound, studies have shown that it can inhibit the growth and reduce the viability of specific cancer cell lines. While detailed public data on a wide range of cell lines is limited, its impact has been noted in the context of glioblastoma research. The effectiveness of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line / Model | Observed Effect | IC50 Value (if available) |
|---|---|---|
| Human Glioblastoma Cells | Inhibition of proliferation and reduced viability | Data not publicly specified |
Modulation of Cellular Differentiation Processes
Cellular differentiation is a process where a cell changes from one cell type to a more specialized one. In cancer, inducing differentiation is a therapeutic strategy to convert malignant, rapidly dividing cells into non-proliferating, mature cells. The modulation of cellular differentiation can be influenced by signals from the extracellular matrix, which are mediated by cell surface receptors like integrins. nih.gov For example, the differentiation of T helper cells into Th1 or Th2 cells involves significant changes in the chromatin structure of specific cytokine genes, a process that is programmed and persists in resting cells. nih.gov
The potential of this compound to modulate cellular differentiation processes is an area of interest, especially concerning cancer stem cells, which are often resistant to conventional therapies. By prompting these undifferentiated cells to differentiate, their capacity for self-renewal and tumor propagation could be diminished. Research into how this compound might influence specific differentiation pathways, such as those governed by STAT6 activation or other signaling cascades, is necessary to fully understand its therapeutic potential in this regard. nih.gov
Induction or Inhibition of Apoptotic and Necrotic Pathways
A key mechanism by which anti-cancer agents eliminate tumor cells is through the induction of programmed cell death, or apoptosis. This process is a controlled, energy-dependent cascade of molecular events. The inhibition of certain cellular components, like the mitotic kinesin KSP, can lead to mitotic arrest and subsequently trigger apoptosis. nih.gov This apoptotic induction can be coupled with mitotic slippage and often requires the activation of pro-apoptotic proteins like Bax. nih.gov
Investigations into this compound would likely explore its capacity to initiate such apoptotic pathways. This involves determining whether the compound activates key effector molecules, such as caspases, and whether the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway is predominantly involved. Understanding the specific molecular triggers activated by this compound is crucial for characterizing its mechanism of action as a cytotoxic agent.
Investigations into Resistance Mechanisms (if applicable)
Drug resistance is a major obstacle in cancer therapy and can arise from various intrinsic or induced cellular changes. rsc.org The development of resistance is a complex phenomenon driven by the immense genetic plasticity of cells, which allows them to adapt and survive in the presence of therapeutic agents. nih.govnih.gov
Adaptive Cellular Responses to this compound
Cells can develop resistance by adapting to the presence of a drug. One common adaptive mechanism is the increased expression of efflux pumps, such as P-glycoprotein, which are energy-dependent protein systems that actively transport drugs out of the cell, lowering the intracellular concentration to sub-therapeutic levels. dovepress.com Another adaptive strategy involves alterations in membrane porins, which can decrease the entry of drugs into the cell. dovepress.com Cells might also upregulate alternative signaling pathways to bypass the inhibitory effect of a compound, a common feature of adaptive resistance.
Preclinical Investigations and Efficacy Assessment of Compound Cid 17577991
Non-Human In Vivo Efficacy Studies
Dose-Response Relationships and Efficacy Benchmarking
Information regarding the dose-response relationships and efficacy benchmarking of Compound CID 17577991 is not available in publicly accessible scientific literature. To determine the therapeutic potential of a compound, preclinical studies typically establish a dose-response curve, which illustrates the relationship between the dose of the compound administered and the observed biological effect. This analysis is crucial for identifying the minimal effective dose and the maximum response achievable. Efficacy benchmarking would further involve comparing these parameters against those of standard-of-care treatments or other compounds in development for the same indication. Without available data from such studies for this compound, a quantitative assessment of its efficacy and a comparison to other potential treatments cannot be provided.
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Non-Human Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models (non-human)
There is no publicly available information detailing the absorption, distribution, metabolism, and excretion (ADME) properties of Compound this compound in any preclinical non-human models. ADME studies are fundamental in preclinical development to understand how an organism's body processes a particular compound. These studies provide critical data on bioavailability, tissue distribution, metabolic pathways, and routes of elimination, which are essential for predicting the compound's behavior in living systems.
Time-Dependent Pharmacodynamic Responses
Specific data on the time-dependent pharmacodynamic responses of Compound this compound are not available in the public domain. Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body over time. This includes understanding the mechanism of action, the duration of the effect, and the relationship between drug concentration and the intensity of the pharmacological response.
Biomarker Discovery and Validation for this compound Activity
There is no information available in the scientific literature regarding the discovery or validation of biomarkers associated with the activity of Compound this compound. Biomarker studies are essential for drug development as they can provide measurable indicators of a biological response to a therapeutic intervention. Such markers can be used to monitor the engagement of the drug with its target, to assess the biological and clinical effects of the drug, and to identify patient populations that are most likely to respond to the treatment.
Advanced Research Methodologies and Translational Prospects for Compound Cid 17577991
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
No research applying genomics, proteomics, or metabolomics to study the effects or mechanisms of CID 17577991 has been documented in the searched scientific literature. Such studies would typically involve analyzing changes in gene expression, protein levels, or metabolite profiles in biological systems upon exposure to the compound. humanspecificresearch.orgbmrb.ioisaaa.orgecu.edu.auugent.bescidoc.org
Advanced Imaging Techniques for In Vivo Distribution and Activity (Non-Human)
There is no available information on the use of advanced imaging techniques to determine the in vivo distribution, target engagement, or pharmacodynamic effects of this compound in any non-human model. nih.govnih.gov
Computational Modeling and Artificial Intelligence in this compound Research
No computational models, simulations, or artificial intelligence-driven studies related to this compound, such as target prediction, binding affinity modeling, or mechanism-of-action deconvolution, were found. universidadesenaicimatec.edu.brtu-dresden.deuab.edunih.govumich.edu
Potential Therapeutic Applications and Future Research Directions
As no preclinical or research data for this compound were identified, there is no basis to suggest any potential therapeutic applications or to outline future research directions for this compound.
Identification of Novel Disease Indications
There is no information available to link this compound to any disease indications.
Combination Studies with Established Therapies (non-human)
No studies investigating the combination of this compound with any established therapies in non-human models have been reported. clinicaltrials.govrarediseasesnetwork.orgnih.govnih.govnih.gov
Q & A
Hybrid Workflow :
- Computational : Perform DFT calculations to predict reaction pathways .
- Experimental : Validate predictions via kinetic studies (e.g., Arrhenius plots) .
Data Fusion : Use statistical tools (e.g., PCA) to reconcile computational and empirical datasets .
Q. How to address reproducibility challenges in synthesizing this compound derivatives?
- Methodology :
Protocol Standardization : Document reagent sources, purification methods, and equipment specifications (e.g., Schlenk line vs. glovebox) .
Open Science Practices : Share raw data and step-by-step videos in supplementary materials to enhance transparency .
Collaborative Validation : Partner with independent labs to replicate key findings .
Q. What ethical considerations apply to this compound research involving human or environmental safety?
- Methodology :
Risk Assessment : Conduct toxicity screenings (e.g., LD50 tests) and environmental impact analyses before large-scale studies .
Institutional Approval : Obtain ethics committee clearance for studies involving biological systems .
Data Integrity : Avoid selective reporting by disclosing all results, including negative outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
